molecular formula C21H16N4O7 B11558847 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11558847
M. Wt: 436.4 g/mol
InChI Key: JIQPLEJSMSIAEZ-LPYMAVHISA-N
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Description

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its nitro and hydrazinylidene functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by a series of reactions to introduce the hydrazinylidene and methoxybenzoate groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism by which 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The nitro and hydrazinylidene groups can participate in redox reactions, influencing cellular pathways and enzyme activities. These interactions can lead to changes in cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate apart is its complex structure, which combines multiple functional groups, allowing for a wide range of chemical reactions and applications. Its unique reactivity and stability make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C21H16N4O7

Molecular Weight

436.4 g/mol

IUPAC Name

[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H16N4O7/c1-31-18-9-3-15(4-10-18)21(26)32-20-11-2-14(12-19(20)25(29)30)13-22-23-16-5-7-17(8-6-16)24(27)28/h2-13,23H,1H3/b22-13+

InChI Key

JIQPLEJSMSIAEZ-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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